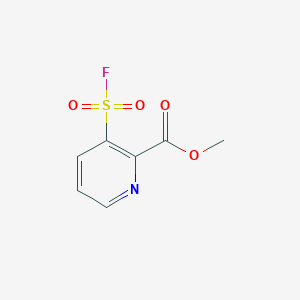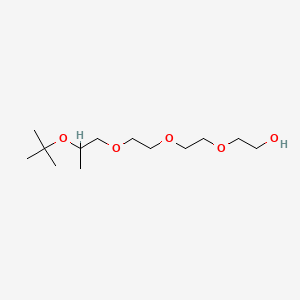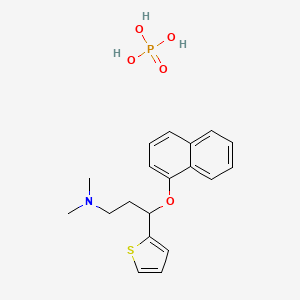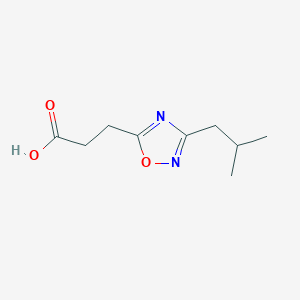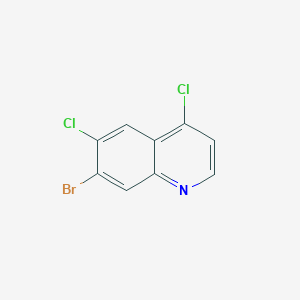
7-Bromo-4,6-dichloroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-4,6-dichloroquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₄BrCl₂N It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4,6-dichloroquinoline typically involves the halogenation of quinoline derivatives. One common method is the chlorination of 7-bromoquinoline, followed by bromination at the 4 and 6 positions. The reaction conditions often require the use of halogenating agents such as phosphorus pentachloride or bromine in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-4,6-dichloroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution reactions, where they can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an aminoquinoline derivative, while oxidation might produce a quinoline N-oxide .
Aplicaciones Científicas De Investigación
7-Bromo-4,6-dichloroquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those with antimalarial and antimicrobial properties.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.
Mecanismo De Acción
The mechanism of action of 7-Bromo-4,6-dichloroquinoline involves its interaction with specific molecular targets. In medicinal applications, it often targets enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The exact pathways and targets can vary depending on the specific application and derivative used .
Comparación Con Compuestos Similares
Similar Compounds
4,7-Dichloroquinoline: Another halogenated quinoline derivative with similar reactivity but different substitution patterns.
7-Bromo-4-chloroquinoline: Similar in structure but with one less chlorine atom, affecting its reactivity and applications.
7-Bromo-3,4-dichloroquinoline: A closely related compound with different substitution positions, leading to variations in its chemical behavior.
Uniqueness
7-Bromo-4,6-dichloroquinoline is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly useful in the synthesis of specialized pharmaceuticals and materials that require precise structural features .
Propiedades
Fórmula molecular |
C9H4BrCl2N |
|---|---|
Peso molecular |
276.94 g/mol |
Nombre IUPAC |
7-bromo-4,6-dichloroquinoline |
InChI |
InChI=1S/C9H4BrCl2N/c10-6-4-9-5(3-8(6)12)7(11)1-2-13-9/h1-4H |
Clave InChI |
VOQVYRBDHUBQDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C=C(C(=CC2=C1Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


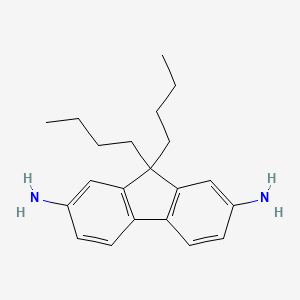
![Methyl 1-((5,8-dioxaspiro[3.4]octan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B13645195.png)
![4,4,5,5-Tetramethyl-2-[(4-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13645206.png)

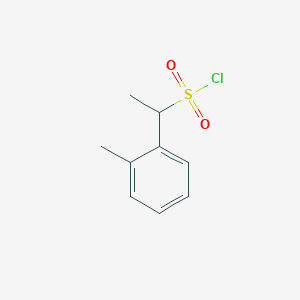
![2-Isopropylpyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B13645222.png)

